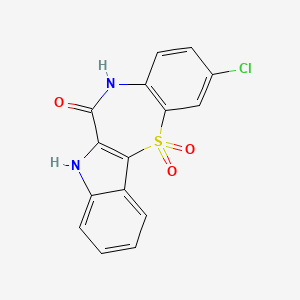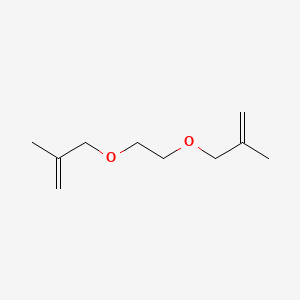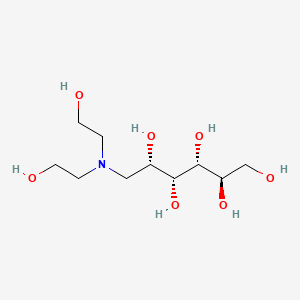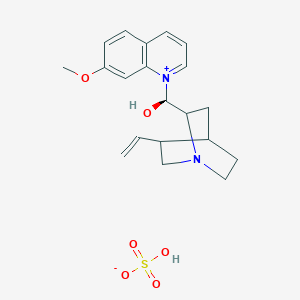
(9S)-10,11-Dihydro-9-hydroxy-6'-methoxycinchonanium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is a complex organic compound derived from the cinchona alkaloid family. This compound is known for its significant role in various chemical and biological applications, particularly due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree. The extracted alkaloids undergo a series of chemical reactions, including hydrogenation and hydroxylation, to form the desired compound. The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups. These derivatives often exhibit unique properties and can be used in different applications.
Aplicaciones Científicas De Investigación
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those caused by parasitic infections.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged to achieve specific outcomes.
Mecanismo De Acción
The mechanism of action of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to interfere with the metabolic processes of parasites, leading to their death. This is achieved through the inhibition of key enzymes and the disruption of cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to specific proteins and alter their activity is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: Another cinchona alkaloid with similar antimalarial properties.
Cinchonidine: A stereoisomer of quinine with similar chemical properties.
Cinchonine: Another related compound with similar biological activities.
Uniqueness
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
85909-60-0 |
|---|---|
Fórmula molecular |
C20H26N2O6S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;hydrogen sulfate |
InChI |
InChI=1S/C20H25N2O2.H2O4S/c1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q+1;/p-1/t14?,16?,19?,20-;/m1./s1 |
Clave InChI |
SGFQXRZTMRENIG-SOHUGEDCSA-M |
SMILES isomérico |
COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-] |
SMILES canónico |
COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




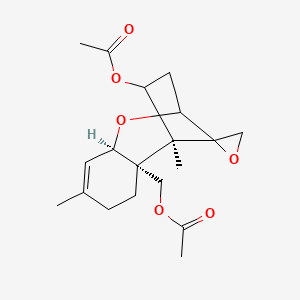

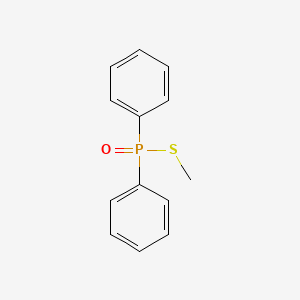
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)

